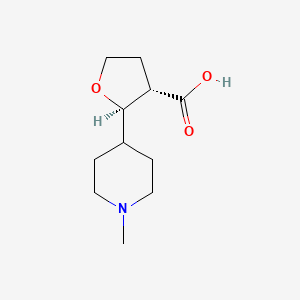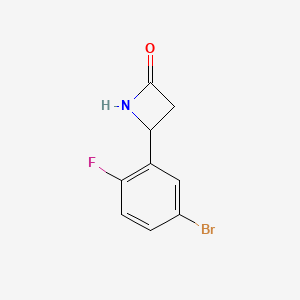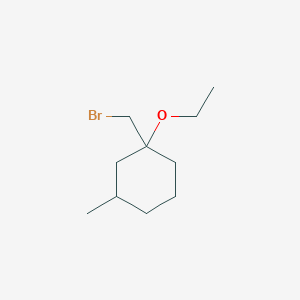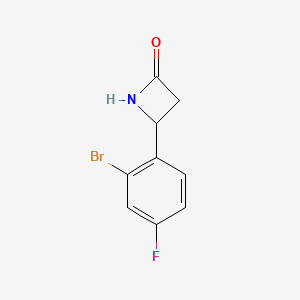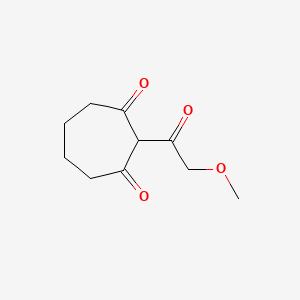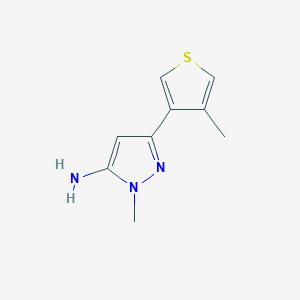![molecular formula C11H14N4O B13319185 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The combination of the triazole and morpholine moieties in a single molecule can result in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution with sodium azide.
Preparation of Alkyne Precursor: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or deprotection of a protected alkyne.
Click Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs.
化学反応の分析
Types of Reactions
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced triazole or morpholine derivatives. Substitution reactions can result in various substituted triazole or morpholine compounds.
科学的研究の応用
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other molecular targets, such as receptors or ion channels, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)morpholine: A similar compound with the triazole moiety at a different position.
4-((1H-1,2,3-Triazol-4-yl)methyl)morpholine: A compound with a different triazole isomer.
4-((1H-1,2,4-Triazol-4-yl)methyl)morpholine: A compound with a different triazole ring system.
Uniqueness
4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine is unique due to the specific positioning of the triazole moiety and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
4-(2H-benzotriazol-4-ylmethyl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-2-9(8-15-4-6-16-7-5-15)11-10(3-1)12-14-13-11/h1-3H,4-8H2,(H,12,13,14) |
InChIキー |
CHRWAIMUDNJXLK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=CC3=NNN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

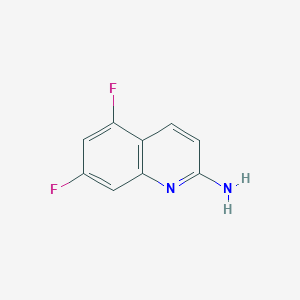
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
